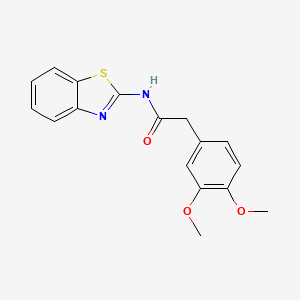

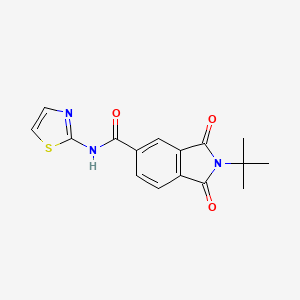

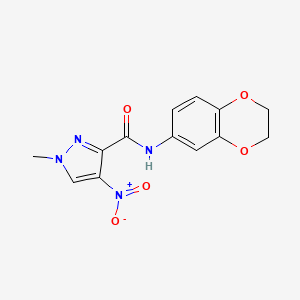

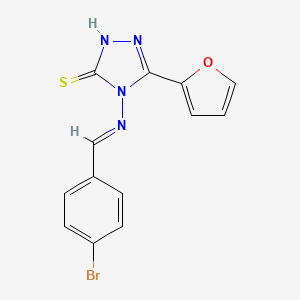

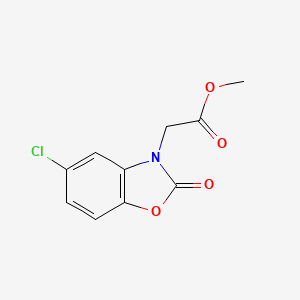

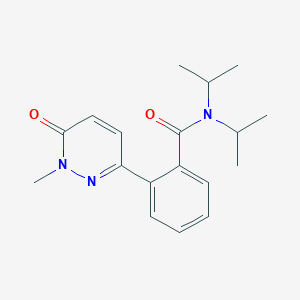

![molecular formula C14H16N2O4S2 B5550184 4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H16N2O4S2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 340.05514934 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes

"4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide" and its derivatives have been explored for their potential as fluorescent molecular probes due to their strong solvent-dependent fluorescence. This characteristic is attributed to an intramolecular charge transfer mechanism, making them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The compounds' fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift enhance their application in biological imaging and diagnostics (Diwu et al., 1997).

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamide derivatives, including compounds related to "this compound," has demonstrated their potential in developing new antibacterial and antifungal agents. These studies have found that such compounds possess significant bactericidal and fungicidal activities, indicating their usefulness in creating novel treatments for infections (El-Mariah & Nassar, 2008).

Molecular Docking and Drug Development

Further studies have involved the use of molecular docking techniques to explore the interaction between sulfonamide derivatives and various biological targets. This approach aids in understanding the pharmacological potential of these compounds, including their roles in cancer therapy and as antioxidants. The computational analysis helps in predicting the efficacy of these molecules against specific diseases, providing a foundation for the development of new therapeutic agents (Mohamed et al., 2022).

Analytical Applications

The compound and its related derivatives have been used as reagents in analytical chemistry to detect and quantify amino acids and other biochemical molecules. Their ability to form stable, intensely colored products with various compounds makes them valuable tools in high-performance liquid chromatography and other analytical methods for biomedical research and diagnostics (Leonard & Osborne, 1975).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)12-8-13(21-9-12)14(17)15-10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPLJBGDYWIYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![16-Thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one](/img/structure/B5550115.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5550163.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)